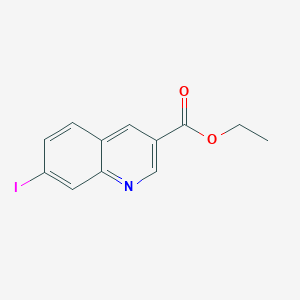Ethyl 7-iodoquinoline-3-carboxylate
CAS No.:
VCID: VC20382461
Molecular Formula: C12H10INO2
Molecular Weight: 327.12 g/mol
* For research use only. Not for human or veterinary use.

| Description |
Chemical Identity
SynthesisThe synthesis of ethyl 7-iodoquinoline-3-carboxylate typically involves a multi-step organic reaction process. Key steps include:
Critical parameters such as temperature, pressure, and reaction time are optimized to ensure high yield and purity. Industrial-scale production often employs advanced techniques like continuous flow reactors to enhance efficiency. Reactivity and DerivativesEthyl 7-iodoquinoline-3-carboxylate exhibits diverse reactivity due to its functional groups:
These derivatives may display distinct pharmacological properties, making the compound versatile for drug design. Biological ActivitiesEthyl 7-iodoquinoline-3-carboxylate is recognized for its potential biological activities, including:
The quinoline ring system often interacts with biological targets such as enzymes or receptors, although specific mechanisms for this compound remain under investigation. Applications in ResearchThe compound is primarily utilized in:
Safety ConsiderationsWhile specific safety data (e.g., boiling point, flash point) is limited, general precautions for handling iodinated organic compounds should be followed:
|
||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Product Name | Ethyl 7-iodoquinoline-3-carboxylate | ||||||||||||
| Molecular Formula | C12H10INO2 | ||||||||||||
| Molecular Weight | 327.12 g/mol | ||||||||||||
| IUPAC Name | ethyl 7-iodoquinoline-3-carboxylate | ||||||||||||
| Standard InChI | InChI=1S/C12H10INO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3 | ||||||||||||
| Standard InChIKey | BNNSUVOHFMXGLS-UHFFFAOYSA-N | ||||||||||||
| Canonical SMILES | CCOC(=O)C1=CN=C2C=C(C=CC2=C1)I | ||||||||||||
| PubChem Compound | 71742779 | ||||||||||||
| Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume